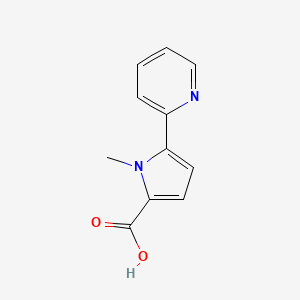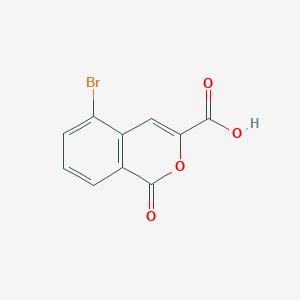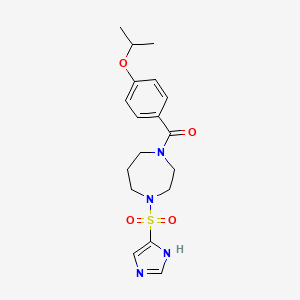
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a chemical compound that is commonly known as MPyC. It is a pyrrole-based compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit a broad spectrum of pharmacological actions . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence multiple biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a broad spectrum of pharmacological actions , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, the compound also has some limitations. For example, the compound is relatively unstable and may degrade over time, making it difficult to store and use in experiments.
Orientations Futures
There are several potential future directions for research on 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of new drugs based on the compound. The compound has been shown to have potential as an antitumor and anti-inflammatory agent, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its biological effects. Additionally, studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been shown to have potential as an antiviral agent.
Propriétés
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSCQFBQFGZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)



![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)


![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)




